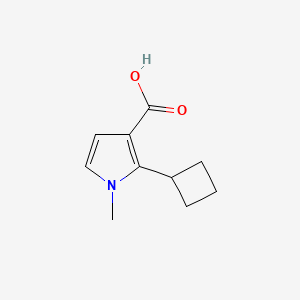
2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid
描述
2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol It is a pyrrole derivative characterized by a cyclobutyl group attached to the second carbon of the pyrrole ring and a carboxylic acid group at the third position
准备方法
The synthesis of 2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclobutylamine with methyl acetoacetate in the presence of a base can lead to the formation of the desired pyrrole derivative. Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity .
化学反应分析
2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
科学研究应用
2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid can be compared with other pyrrole derivatives, such as:
2-cyclobutyl-1H-pyrrole-3-carboxylic acid: Lacks the methyl group at the first position, leading to different chemical and biological properties.
1-methyl-1H-pyrrole-3-carboxylic acid: Lacks the cyclobutyl group, affecting its reactivity and applications
生物活性
2-Cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid (CAS No. 1803597-67-2) is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a pyrrole ring substituted with a cyclobutyl group and a carboxylic acid functional group. This unique configuration may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that pyrrole derivatives exhibit varying degrees of antimicrobial activity. A study focusing on related pyrrole compounds demonstrated that modifications at the pyrrole ring can enhance their effectiveness against bacterial strains, including drug-resistant variants. The structural characteristics of this compound suggest it may exhibit similar properties.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound A | <0.016 | Mycobacterium tuberculosis |
| This compound | TBD | TBD |
Anticancer Activity
Pyrrole derivatives have been investigated for their anticancer properties. A related study highlighted the ability of pyrrole-based compounds to inhibit cell proliferation in various cancer cell lines through apoptosis induction. The mechanism often involves the modulation of signaling pathways associated with cell survival.
Case Study: A derivative structurally similar to this compound was shown to induce apoptosis in breast cancer cells via the mitochondrial pathway, suggesting that this compound could also possess anticancer activity.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The carboxylic acid group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.
- Receptor Modulation: The compound may bind to receptors involved in cell signaling, altering downstream effects that lead to apoptosis or inhibition of cell growth.
- DNA Interaction: Some pyrrole derivatives have shown the ability to intercalate into DNA, affecting replication and transcription processes.
Research Findings
Recent studies have focused on the synthesis and evaluation of various pyrrole derivatives, including the target compound. For instance:
- Synthesis: A palladium-catalyzed reaction was employed to synthesize pyrrole derivatives, which were then screened for biological activity.
- Evaluation: In vitro assays demonstrated that certain derivatives exhibited low cytotoxicity while maintaining high antimicrobial efficacy against Mycobacterium tuberculosis.
属性
IUPAC Name |
2-cyclobutyl-1-methylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-6-5-8(10(12)13)9(11)7-3-2-4-7/h5-7H,2-4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETMXPDLUWNKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1C2CCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















